

# Application Notes and Protocols: Flt3-IN-3

## Pharmacokinetic Studies in Mice

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### Compound of Interest

Compound Name: Flt3-IN-3

Cat. No.: B2587500

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## Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. **Flt3-IN-3** (also known as SAN50900) is a potent inhibitor of FLT3, targeting both wild-type and mutated forms of the kinase. These application notes provide an overview of the available pharmacodynamic data for **Flt3-IN-3** in mice and detailed pharmacokinetic data and experimental protocols for other representative FLT3 inhibitors, which can serve as a valuable reference for designing and interpreting preclinical studies.

## Pharmacodynamic Profile of Flt3-IN-3 in Mice

While specific pharmacokinetic parameters for **Flt3-IN-3** in mice are not publicly available, pharmacodynamic studies have demonstrated its biological activity and target engagement in vivo. In a study involving mice with subcutaneous MV4-11 xenografts (a human AML cell line with an FLT3-ITD mutation), a single intraperitoneal (i.p.) administration of **Flt3-IN-3** at a dose of 10 mg/kg resulted in sustained inhibition of FLT3 and STAT5 phosphorylation for over 48 hours. This indicates that **Flt3-IN-3** effectively reaches its target in a tumor xenograft model and maintains its inhibitory activity for an extended period.

## Representative Pharmacokinetic Data of FLT3 Inhibitors in Mice

Due to the limited availability of quantitative pharmacokinetic data for **Flt3-IN-3**, the following tables summarize key pharmacokinetic parameters for other well-characterized FLT3 inhibitors—gilteritinib, crenolanib, and quizartinib—in mice. These data can provide valuable insights for designing preclinical pharmacokinetic and pharmacodynamic studies of novel FLT3 inhibitors.

**Table 1: Single-Dose Oral Pharmacokinetics of Gilteritinib in MV4-11 Xenografted Nude Mice[1]**

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUCt (ng·h/mL)
1	137	2	1,840
6	842	2	14,900
10	1,410	2	25,100

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

**Table 2: Single-Dose Intraperitoneal Pharmacokinetics of Crenolanib in NSG Mice[2]**

Dose (mg/kg)	Cmax (ng/mL)	T1/2 (h)	AUC0-24h (ng·h/mL)
15	1370	1.2	2140

Cmax: Maximum plasma concentration; T1/2: Half-life; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours.

**Table 3: Single-Dose Oral Pharmacokinetics of Quizartinib in Mice[3]**

Dose (mg/kg)	Tmax (h)
1	2

Tmax: Time to reach maximum plasma concentration. Cmax and AUC data for this specific study were not provided in the search results.

## Experimental Protocols

### Animal Models

- **Mouse Strains:** Commonly used mouse strains for pharmacokinetic and xenograft studies of FLT3 inhibitors include immunodeficient strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or nude mice, which are necessary for the engraftment of human AML cell lines.[\[1\]](#)[\[2\]](#) For studies not requiring xenografts, standard laboratory strains like C57BL/6 can be utilized.
- **Xenograft Models:** To evaluate the efficacy and pharmacodynamics of FLT3 inhibitors in a tumor context, human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) are subcutaneously or intravenously injected into immunodeficient mice.[\[1\]](#)[\[3\]](#)

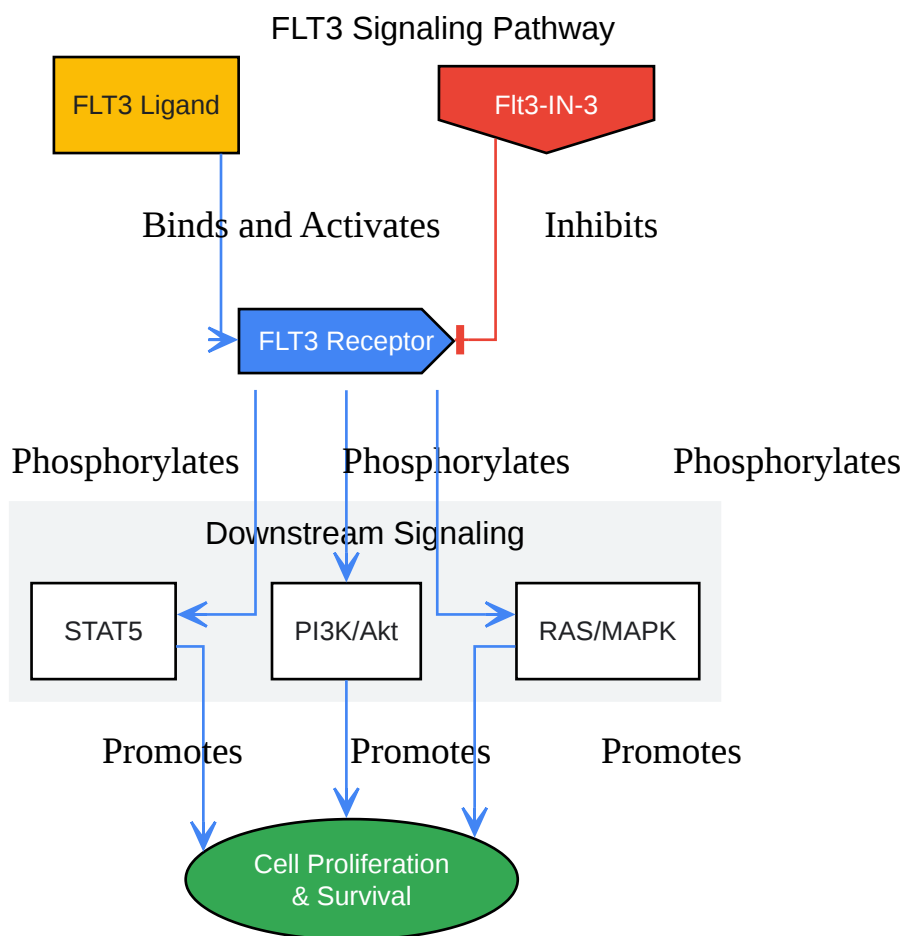
### Drug Formulation and Administration

- **Formulation:** FLT3 inhibitors are typically formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral administration is a suspension in 0.5% methylcellulose.[\[1\]](#) For intraperitoneal injection, the compound may be dissolved in a suitable solvent such as DMSO and then diluted with saline or another aqueous buffer.
- **Administration:**
  - **Oral Gavage (p.o.):** A specific volume of the drug formulation is administered directly into the stomach of the mouse using a gavage needle.
  - **Intraperitoneal Injection (i.p.):** The drug solution is injected into the peritoneal cavity of the mouse.

### Pharmacokinetic Sampling and Analysis

- **Blood Collection:** Blood samples are collected at various time points after drug administration. Common time points include pre-dose, and at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to accurately profile the drug's absorption, distribution, and elimination phases.<sup>[1][2][3]</sup> Blood is typically collected via retro-orbital bleeding, tail vein sampling, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
- **Plasma Preparation:** Plasma is separated from whole blood by centrifugation.
- **Bioanalytical Method:** The concentration of the FLT3 inhibitor in plasma samples is quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate drug quantification.
- **Pharmacokinetic Parameter Calculation:** Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life from the plasma concentration-time data.

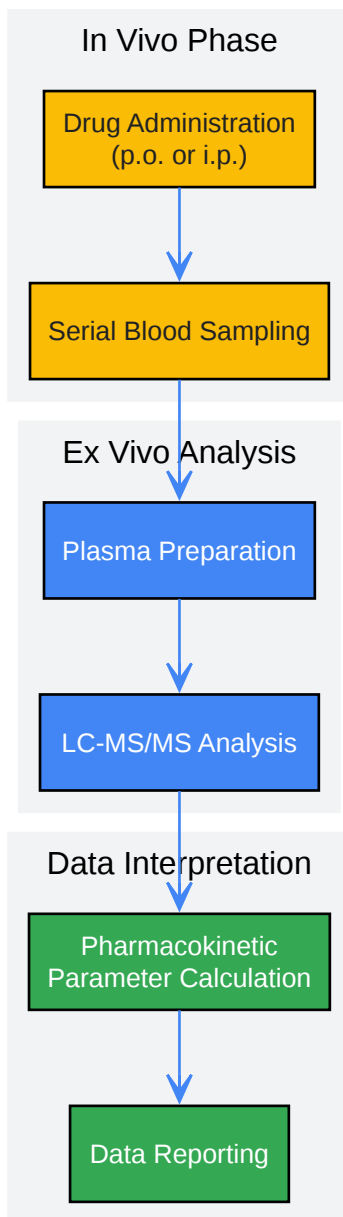
## Visualizations



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Caption: **Flt3-IN-3** inhibits the FLT3 signaling pathway.

## Pharmacokinetic Study Workflow in Mice



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Caption: Workflow for a typical mouse pharmacokinetic study.

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## References

- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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